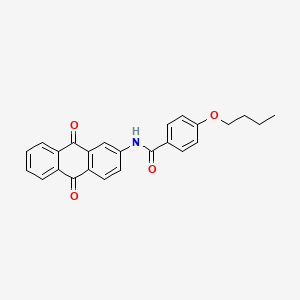
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, photodynamic therapy, and organic electronics. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In photodynamic therapy, it has been used as a photosensitizer to selectively destroy cancer cells. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its ability to interact with DNA and inhibit the activity of topoisomerase enzymes. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has a low toxicity profile and does not cause any significant changes in biochemical and physiological parameters such as liver and kidney function, blood glucose levels, and lipid profiles.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, its low solubility in water and organic solvents can pose challenges in its use in certain experiments.
Future Directions
There are several future directions for the research on 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide. One direction is to explore its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, its potential applications in organic electronics and other fields can also be further explored.
In conclusion, 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesis Methods
The synthesis of 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves the reaction of 9,10-anthraquinone with benzoyl chloride and butylamine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-2-3-14-30-18-11-8-16(9-12-18)25(29)26-17-10-13-21-22(15-17)24(28)20-7-5-4-6-19(20)23(21)27/h4-13,15H,2-3,14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZKNUGCIXHULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

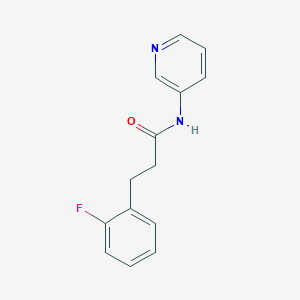
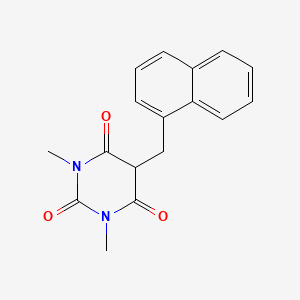
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
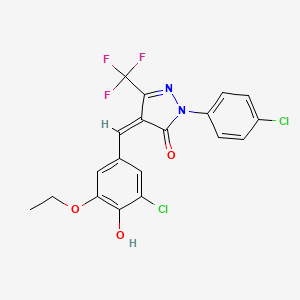
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)
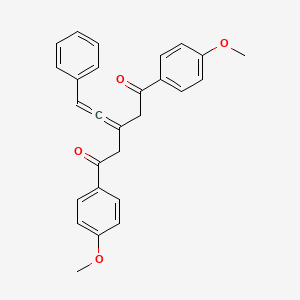
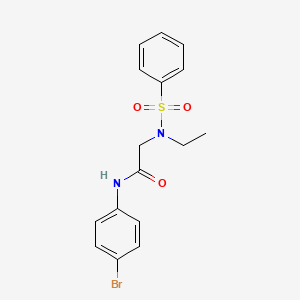
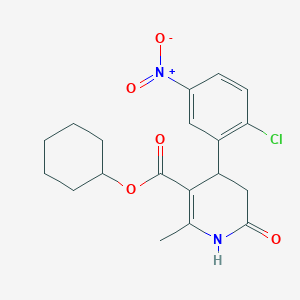

![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)
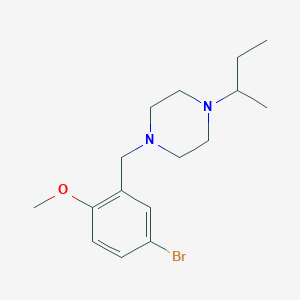
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)
![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)